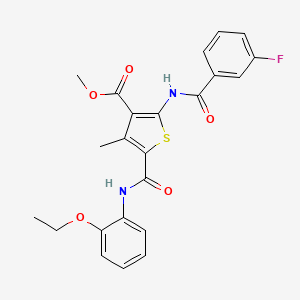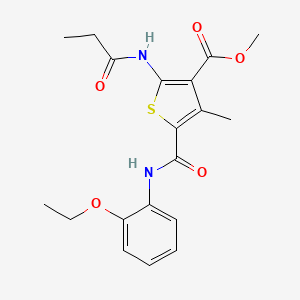
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5-((2-Ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophen-3-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-5-((2-Ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophen-3-carboxylat umfasst mehrere Schritte, beginnend mit der Herstellung des Thiophenrings. Zu den wichtigsten Schritten gehören:
Bildung des Thiophenrings: Der Thiophenring kann durch eine Reihe von Reaktionen synthetisiert werden, die die Kondensation geeigneter Ausgangsmaterialien beinhalten.
Einführung von funktionellen Gruppen: Die Ethoxyphenyl-, Carbamoyl-, Methyl- und Propionamidogruppen werden durch verschiedene Substitutionsreaktionen eingeführt.
Veresterung: Der letzte Schritt umfasst die Veresterung der Carboxylgruppe zur Bildung des Methylesters.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Katalysatoren, optimierte Reaktionsbedingungen und effiziente Reinigungsverfahren beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-5-((2-Ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophen-3-carboxylat kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Carbamoylgruppe zu einem Amin.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-5-((2-Ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophen-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die Verbindung könnte als biochemische Sonde oder zur Untersuchung biologischer Pfade verwendet werden.
Medizin: Sie könnte auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, z. B. entzündungshemmende oder krebshemmende Wirkungen.
Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Methyl-5-((2-Ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophen-3-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung könnte ihre Wirkung durch Bindung an diese Zielstrukturen und Modulation ihrer Aktivität ausüben, was zu Veränderungen in zellulären Pfade und biologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-5-((2-Ethoxyphenyl)carbamoyl)-2-(4-Methoxybenzamido)-4-methylthiophen-3-carboxylat
- 6-((4-Chlorphenyl)carbamoyl)methylsulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridin-3-carboxamid
Einzigartigkeit
Methyl-5-((2-Ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophen-3-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner potenziellen Anwendungen in verschiedenen Bereichen einzigartig. Seine Struktur ermöglicht vielfältige chemische Reaktionen und Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C19H22N2O5S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-5-14(22)21-18-15(19(24)25-4)11(3)16(27-18)17(23)20-12-9-7-8-10-13(12)26-6-2/h7-10H,5-6H2,1-4H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
OVXJBEGUQXGHLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OCC)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


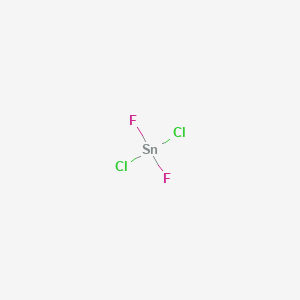
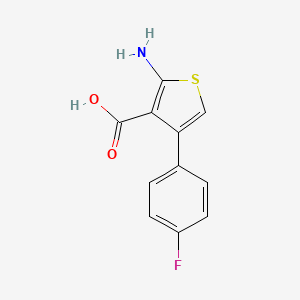
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)
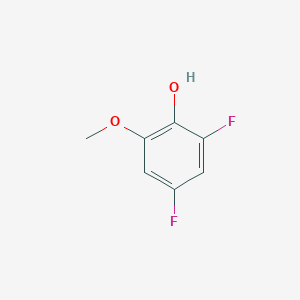
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)
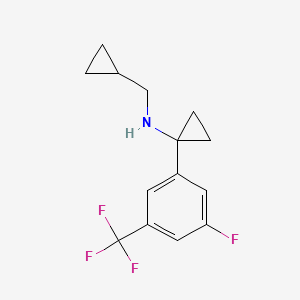

![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)


![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)
![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)

